Cas no 868223-52-3 (2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide)

2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a fused isoquinoline core with methoxy and acetamide substituents. Its structure combines a 1,2-dihydroisoquinolin-1-one moiety with a para-methoxyphenylacetamide group, offering potential utility in medicinal chemistry and pharmacological research. The compound's dual methoxy groups enhance solubility and may influence binding affinity in biological systems. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors sensitive to isoquinoline derivatives. The acetamide linkage provides stability while allowing further functionalization. This compound serves as a valuable intermediate for developing novel therapeutic agents or probing biochemical pathways.
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide structure
868223-52-3 structure
Product Name:2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
CAS No:868223-52-3
MF:C19H18N2O4
MW:338.357224941254
CID:6278568
PubChem ID:2149353
Update Time:2025-10-31

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
    • F1808-0034
    • AKOS024610107
    • MLS000419468
    • CHEMBL1422495
    • AB00660716-02
    • 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
    • 868223-52-3
    • HMS1654F06
    • HMS2754I16
    • 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
    • SMR000320239
    • Inchi: 1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22)
    • InChI Key: DBKFNKAIRVSDAK-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2C(N(C=CC=21)CC(NC1C=CC(=CC=1)OC)=O)=O

Computed Properties

  • Exact Mass: 338.12665706g/mol
  • Monoisotopic Mass: 338.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.9Ų

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide Pricemore >>

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2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide Related Literature

Additional information on 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

Introduction to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS No. 868223-52-3) and Its Emerging Applications in Chemical Biology

The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide, identified by its CAS number 868223-52-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative combines structural features from two well-studied scaffolds: the 1,2-dihydroisoquinoline core and the 4-methoxyphenyl moiety, which are both recognized for their diverse biological activities. The presence of a 5-methoxy group on the isoquinoline ring and the acetamide functional group at the nitrogen position further modulates its pharmacophoric properties, making it a promising candidate for further exploration.

Recent advancements in drug discovery have highlighted the importance of molecular diversity in identifying novel therapeutic agents. The 1,2-dihydroisoquinoline scaffold, for instance, is a privileged structure found in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of biological functions including analgesic, anti-inflammatory, and anticancer activities. The incorporation of the 5-methoxy group into this scaffold has been shown to enhance binding affinity to certain biological targets, as demonstrated by computational studies and experimental validations.

Similarly, the 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets through hydrophobic and aromatic stacking interactions. When combined with the isoquinoline core in 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide, this moiety may contribute to improved solubility and metabolic stability, key factors in drug development. The acetamide functional group at the nitrogen position adds another layer of complexity, potentially influencing both the compound's solubility and its ability to engage with biological receptors.

Current research in chemical biology has emphasized the role of heterocyclic compounds in modulating cellular pathways associated with diseases such as cancer and neurodegeneration. The structural features of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide align well with this trend. For instance, studies have shown that derivatives of 1,2-dihydroisoquinoline can inhibit enzymes involved in cancer cell proliferation by binding to specific pockets on their active sites. The methoxy groups on both the isoquinoline ring and the phenyl ring may serve as hydrogen bond donors or acceptors, enhancing interactions with biological targets.

Moreover, recent publications have explored the use of computational methods to predict the binding affinities of small molecules like 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide to protein targets. These studies have demonstrated that machine learning models can accurately predict binding energies and identify potential drug candidates before experimental validation is required. Such approaches have accelerated the drug discovery process significantly, allowing researchers to focus on synthesizing more promising derivatives.

In vitro studies have begun to unravel the mechanism of action of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain kinases or transcription factors implicated in disease pathways. The precise interaction between the 5-methoxy group, the 4-methoxyphenyl moiety, and the acetamide moiety with these targets remains an area of active investigation. However, preliminary results are encouraging enough to warrant further exploration through more comprehensive biochemical assays.

The synthesis of this compound also presents an interesting challenge for organic chemists due to its complex architecture. Traditional synthetic routes involve multi-step sequences involving cyclization reactions followed by functional group modifications. Recent advances in synthetic methodologies have enabled more efficient preparation of such heterocyclic compounds using catalytic processes or microwave-assisted reactions. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.

From a commercial perspective,CAS No 868223-52-3 is available from specialized chemical suppliers who cater to pharmaceutical research institutions worldwide. Researchers often purchase this compound as part of their screening libraries or for use in custom synthesis projects aimed at identifying novel bioactive molecules. The growing interest in heterocyclic compounds underscores their importance as building blocks for future therapeutics.

The future directions for research on 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yll)-N-(4-methoxyphenyl)acetamide include exploring its potential as a lead compound for drug development or as a tool compound to study specific biological pathways. Collaborative efforts between computational chemists and experimental biologists will be crucial in deciphering its full pharmacological profile. Additionally,the optimization of synthetic routes will be essential for large-scale production if this compound proves successful in preclinical studies.

In conclusion,this heterocyclic amide derivative represents a promising area for chemical biology research due to its unique structural features and potential biological activities.* Its combination of known pharmacophores suggests it may interact with multiple targets,* offering opportunities for multitarget drug discovery.* As research progresses,*further insights into its mechanism of action*and*pharmacokinetic properties*will be invaluable.* Until then,it remains an exciting candidate for exploration by researchers worldwide.*

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